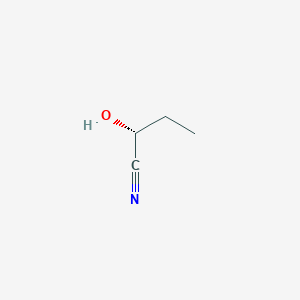
(r)-2-Hydroxybutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxybutanenitrile: is an organic compound with the chemical formula C4H7NO ®-2-Hydroxybutyronitrile . The compound features a hydroxyl group (OH) and a nitrile group (CN) attached to a four-carbon backbone. Its enantiomer, (S)-2-Hydroxybutanenitrile , exists as well.
Métodos De Preparación
a. Synthetic Routes
Several synthetic routes lead to the formation of ®-2-Hydroxybutanenitrile:
Hydrocyanation of Acrolein: Acrolein (propenal) reacts with hydrogen cyanide (HCN) in the presence of a catalyst (such as a metal cyanide) to yield ®-2-Hydroxybutanenitrile.
Hydrolysis of ®-2-Hydroxybutyronitrile Acetate: The acetate ester of ®-2-Hydroxybutyronitrile undergoes hydrolysis to produce the desired compound.
b. Industrial Production
In industry, ®-2-Hydroxybutanenitrile is synthesized via the hydrocyanation process due to its efficiency and scalability.
Análisis De Reacciones Químicas
®-2-Hydroxybutanenitrile: participates in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, it hydrolyzes to form ®-2-Hydroxybutanoic acid.
Reduction: Reduction with hydrogen gas (H) and a suitable catalyst converts it to ®-2-Hydroxybutanol.
Substitution: The nitrile group can undergo substitution reactions, leading to various derivatives.
Common reagents and conditions:
- Hydrolysis: Acidic or basic aqueous solutions.
- Reduction: Catalytic hydrogenation (e.g., using palladium on carbon).
- Substitution: Various nucleophiles (e.g., amines, halides).
Major products:
- Hydrolysis: ®-2-Hydroxybutanoic acid.
- Reduction: ®-2-Hydroxybutanol.
Aplicaciones Científicas De Investigación
®-2-Hydroxybutanenitrile: finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Pharmaceuticals: It serves as an intermediate in drug synthesis.
Flavor and Fragrance Industry: Used to create specific odor compounds.
Agrochemicals: In the development of pesticides and herbicides.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For instance:
- In pharmaceuticals, it may act as a precursor for bioactive compounds.
- In flavor synthesis, it contributes to specific taste profiles.
Comparación Con Compuestos Similares
®-2-Hydroxybutanenitrile: is unique due to its combination of a hydroxyl group and a nitrile group. Similar compounds include:
(S)-2-Hydroxybutanenitrile: Its enantiomer.
2-Hydroxybutyric Acid: The corresponding carboxylic acid.
Acetone Cyanohydrin: A related compound with a ketone group.
Propiedades
Fórmula molecular |
C4H7NO |
|---|---|
Peso molecular |
85.10 g/mol |
Nombre IUPAC |
(2R)-2-hydroxybutanenitrile |
InChI |
InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3/t4-/m1/s1 |
Clave InChI |
NHSSTOSZJANVEV-SCSAIBSYSA-N |
SMILES isomérico |
CC[C@H](C#N)O |
SMILES canónico |
CCC(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



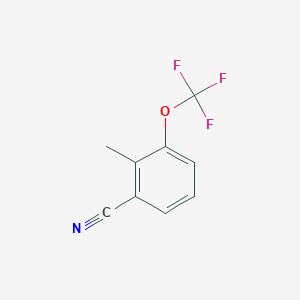
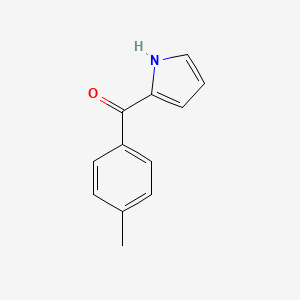
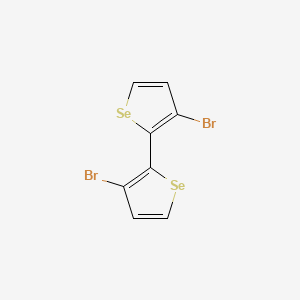
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12964637.png)
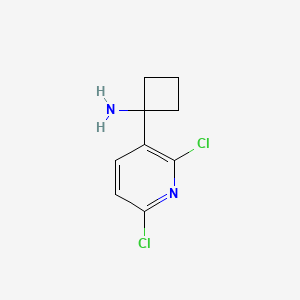
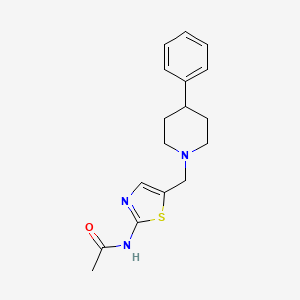
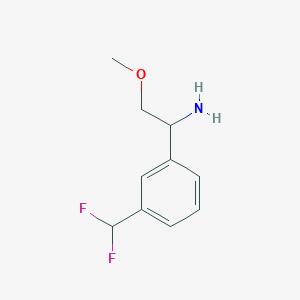
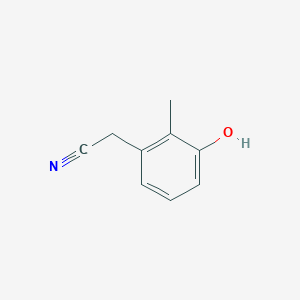
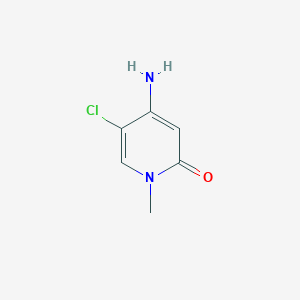
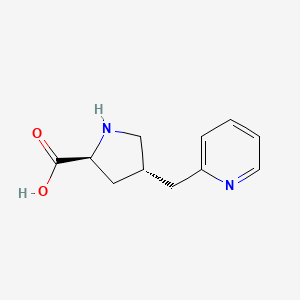
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)


